molecular formula C15H14ClN3O2 B1224971 2-chloro-N-phenyl-N-[(phenylcarbamoyl)amino]acetamide CAS No. 857041-79-3

2-chloro-N-phenyl-N-[(phenylcarbamoyl)amino]acetamide

Cat. No.: B1224971
CAS No.: 857041-79-3
M. Wt: 303.74 g/mol
InChI Key: MBYYZKVXOFINJG-UHFFFAOYSA-N
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Description

2-chloro-N-phenyl-N-[(phenylcarbamoyl)amino]acetamide is an organic compound with the molecular formula C15H14ClN3O2 It is a derivative of acetamide, featuring a chloro group, a phenyl group, and a phenylcarbamoyl group

Scientific Research Applications

2-chloro-N-phenyl-N-[(phenylcarbamoyl)amino]acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer or infectious diseases.

    Materials Science: The compound is studied for its potential use in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: It is used as a probe to study enzyme interactions and protein-ligand binding.

    Industrial Applications: The compound is explored for its use in the production of specialty chemicals and intermediates.

Biochemical Analysis

Biochemical Properties

2-chloro-N-phenyl-N-[(phenylcarbamoyl)amino]acetamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to form hydrogen bonds with certain proteins, which can alter their conformation and activity. For example, it may interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their function. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, it can impact metabolic pathways by altering the activity of key enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their function. This binding can lead to changes in the enzyme’s conformation, affecting its catalytic activity. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in sustained changes in cellular behavior, which are important for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating the activity of key enzymes, thereby affecting the overall metabolic balance within the cell. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization within different cellular compartments can influence its activity, as it may target specific organelles or cellular structures .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall impact on cellular processes. Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-phenyl-N-[(phenylcarbamoyl)amino]acetamide typically involves the reaction of aniline with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then reacted with phenyl isocyanate to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous conditions, often using solvents like dichloromethane or tetrahydrofuran

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-phenyl-N-[(phenylcarbamoyl)amino]acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation: The phenyl groups can undergo oxidation reactions to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted amides or thioamides.

    Hydrolysis: Formation of carboxylic acids and amines.

    Oxidation: Formation of quinones or other oxidized aromatic compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-phenylacetamide
  • N-phenyl-N-[(phenylcarbamoyl)amino]acetamide
  • 2-chloro-N-(phenylcarbamoyl)acetamide

Comparison

Compared to similar compounds, 2-chloro-N-phenyl-N-[(phenylcarbamoyl)amino]acetamide is unique due to the presence of both a chloro group and a phenylcarbamoyl group. This dual functionality enhances its reactivity and potential applications. For instance, the chloro group allows for nucleophilic substitution reactions, while the phenylcarbamoyl group provides additional binding interactions in biological systems.

Properties

IUPAC Name

1-(N-(2-chloroacetyl)anilino)-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2/c16-11-14(20)19(13-9-5-2-6-10-13)18-15(21)17-12-7-3-1-4-8-12/h1-10H,11H2,(H2,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYYZKVXOFINJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NN(C2=CC=CC=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676971
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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